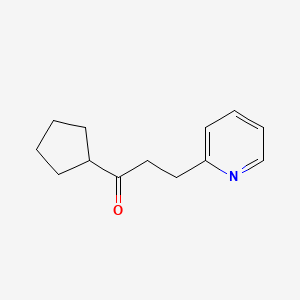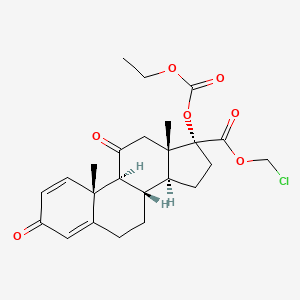
11-Keto Loteprednol etabonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Keto Loteprednol etabonate is a derivative of Loteprednol etabonate, a corticosteroid used primarily in ophthalmology. This compound is known for its potent anti-inflammatory properties while minimizing the risk of side effects typically associated with corticosteroids, such as elevated intraocular pressure and cataracts .
Métodos De Preparación
The synthesis of 11-Keto Loteprednol etabonate involves several key steps:
N-arylation Reaction: The initial step involves reacting a compound with an iodobenzene analogue under alkaline conditions to form an intermediate compound.
Removal Reaction: The intermediate compound is then reacted with an oxirane analogue in methanol under alkaline conditions.
Esterification Reaction: The resulting compound undergoes esterification with ethyl chloroformate under organic alkaline conditions.
Chlorination Reaction: Finally, the compound is chlorinated using potassium persulfate to yield this compound.
Industrial production methods follow similar synthetic routes but are optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures.
Análisis De Reacciones Químicas
11-Keto Loteprednol etabonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
11-Keto Loteprednol etabonate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in impurity profiling and analytical method development.
Biology: The compound is studied for its anti-inflammatory effects and potential therapeutic applications.
Medicine: It is primarily used in ophthalmology for treating conditions like allergic conjunctivitis, uveitis, and post-operative inflammation.
Industry: The compound is used in the formulation of various pharmaceutical products, ensuring compliance with regulatory standards
Mecanismo De Acción
11-Keto Loteprednol etabonate exerts its effects by inhibiting the inflammatory response. It achieves this by binding to glucocorticoid receptors, which then modulate the expression of anti-inflammatory proteins and suppress the production of pro-inflammatory cytokines. This mechanism helps reduce inflammation and pain, particularly in ocular conditions .
Comparación Con Compuestos Similares
11-Keto Loteprednol etabonate is unique compared to other corticosteroids due to its “soft drug” design, which allows it to be rapidly metabolized into inactive components, minimizing systemic side effects. Similar compounds include:
Loteprednol etabonate: The parent compound, used widely in ophthalmology.
Dexamethasone: Another corticosteroid with potent anti-inflammatory properties but higher risk of side effects.
Prednisolone: Commonly used for its anti-inflammatory and immunosuppressive effects but with a different safety profile
Propiedades
Fórmula molecular |
C24H29ClO7 |
|---|---|
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
chloromethyl (8S,9S,10R,13S,14S,17R)-17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C24H29ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-17,19H,4-6,8,10,12-13H2,1-3H3/t16-,17-,19+,22-,23-,24-/m0/s1 |
Clave InChI |
UJMSHOQZQCLVEP-VXFAOLFMSA-N |
SMILES isomérico |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(=O)OCCl |
SMILES canónico |
CCOC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)C(=O)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


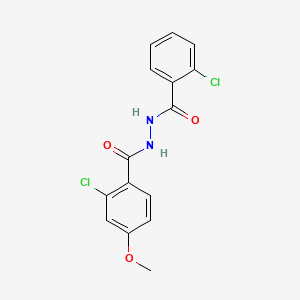
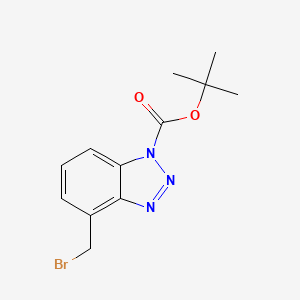
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5](/img/structure/B13839945.png)
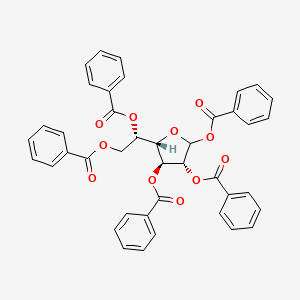

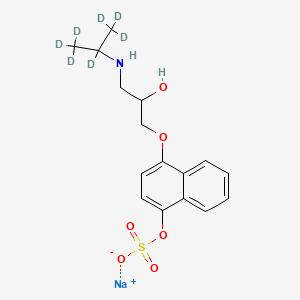
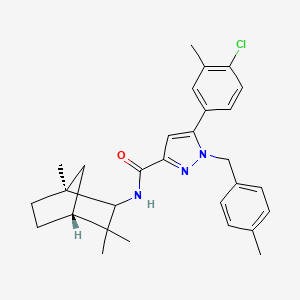

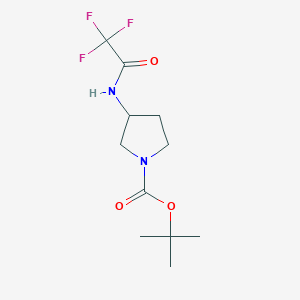
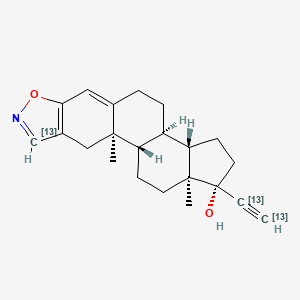
![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
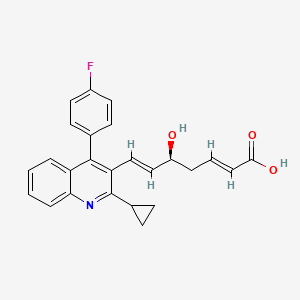
![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)
